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molecular formula C4H5BrO3 B1348295 Methyl bromopyruvate CAS No. 7425-63-0

Methyl bromopyruvate

Cat. No. B1348295
M. Wt: 180.98 g/mol
InChI Key: MQONVZMIFQQQHA-UHFFFAOYSA-N
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Patent
US09102673B2

Procedure details

To a solution of 3-chloropyrazin-2-amine (52 g, 401 mmol) in acetonitrile (750 mL) under N2 was added sodium bicarbonate (67.4 g, 803 mmol), and then methyl bromopyruvate (97 mL, 803 mmol). The mixture was then heated to 80° C. for 4 hours and then cooled to r.t. The reaction was then diluted water (2200 mL) and stirred for 30 minutes. The resulting solids were filtered, azeotroped with EtOAc (2 L), and dried overnight at 40° C. under vacuum and nitrogen sweep to give the title compound (60 g). LRMS (ESI) calc (M+H)+=212.0. found 212.0
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
67.4 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
97 mL
Type
reactant
Reaction Step Two
Name
Quantity
2200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[CH:6][N:7]=1.C(=O)(O)[O-].[Na+].Br[CH2:15][C:16](=O)[C:17]([O:19][CH3:20])=[O:18].O>C(#N)C>[Cl:1][C:2]1[C:3]2[N:4]([CH:15]=[C:16]([C:17]([O:19][CH3:20])=[O:18])[N:8]=2)[CH:5]=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)N
Name
Quantity
67.4 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
97 mL
Type
reactant
Smiles
BrCC(C(=O)OC)=O
Step Three
Name
Quantity
2200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to r.t
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered
CUSTOM
Type
CUSTOM
Details
azeotroped with EtOAc (2 L)
CUSTOM
Type
CUSTOM
Details
dried overnight at 40° C. under vacuum and nitrogen sweep
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=2N(C=CN1)C=C(N2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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